![molecular formula C17H20N4OS2 B1240901 N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide](/img/structure/B1240901.png)
N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide
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Overview
Description
N-[[2-(1-piperidinyl)-4-thiophen-2-yl-5-thiazolyl]methylideneamino]cyclopropanecarboxamide is a member of thiazoles.
Scientific Research Applications
Synthesis and Anti-arrhythmic Activity
Research by Abdel‐Aziz et al. (2009) indicates that derivatives of 1,3-thiazole, including those similar to the compound , have been synthesized and shown to possess significant anti-arrhythmic activity. This suggests potential applications in the treatment of heart rhythm disorders (Abdel‐Aziz et al., 2009).
Potential in Anticancer and Antimicrobial Activities
The study by Anuse et al. (2019) on 2-aminobenzothiazoles derivatives, which include structures similar to our compound of interest, demonstrated these compounds' potential as antimicrobial agents. This suggests that such derivatives could be effective in combating microbial infections (Anuse et al., 2019).
Antifungal Applications
Nam et al. (2011) synthesized derivatives related to our compound and evaluated their antifungal activities, particularly against Phytophthora capsici. This suggests potential applications in agriculture for controlling fungal diseases (Nam et al., 2011).
Impact on Pharmacokinetics
Research by Teffera et al. (2013) on similar compounds explored the impact of enzymatic hydrolysis on their pharmacokinetics. This research is crucial for understanding the metabolism and bioavailability of such compounds, which is essential for their potential therapeutic applications (Teffera et al., 2013).
GyrB Inhibition in Mycobacterium tuberculosis
Jeankumar et al. (2013) conducted a study on thiazole-piperidine hybrid analogues, focusing on their ability to inhibit Mycobacterium tuberculosis GyrB, indicating potential use in tuberculosis treatment (Jeankumar et al., 2013).
properties
Molecular Formula |
C17H20N4OS2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N4OS2/c22-16(12-6-7-12)20-18-11-14-15(13-5-4-10-23-13)19-17(24-14)21-8-2-1-3-9-21/h4-5,10-12H,1-3,6-9H2,(H,20,22)/b18-11+ |
InChI Key |
ACSNUPGSJBXXDR-WOJGMQOQSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=C(S2)/C=N/NC(=O)C3CC3)C4=CC=CS4 |
SMILES |
C1CCN(CC1)C2=NC(=C(S2)C=NNC(=O)C3CC3)C4=CC=CS4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C=NNC(=O)C3CC3)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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